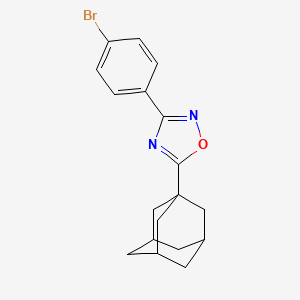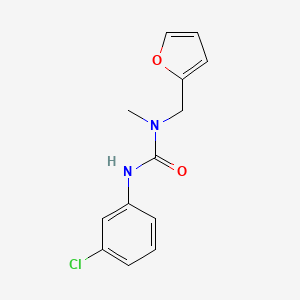
1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol, also known as HMBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HMBP is a piperidinol derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol is not fully understood. However, it has been suggested that 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol may exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, and the modulation of cell signaling pathways.
Biochemical and physiological effects:
1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol can inhibit the growth of cancer cells and induce apoptosis. 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and induce apoptosis. However, the limitations of using 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol in lab experiments include the limited understanding of its mechanism of action and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol and its potential advantages and limitations for lab experiments.
Synthesis Methods
The synthesis of 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has been achieved through several methods, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with piperidine and a reducing agent in the presence of a catalyst. The synthesis of 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has also been achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde with piperidine and sodium borohydride.
Scientific Research Applications
1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-hydroxy-4-methoxybenzyl)-4-piperidinol has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-17-12-3-2-10(13(16)8-12)9-14-6-4-11(15)5-7-14/h2-3,8,11,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGPEPLMRLJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Hydroxy-4-methoxyphenyl)methyl]piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)

![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)